molecular formula C10H5FN2O B11907288 6-Fluoro-4-hydroxyquinoline-7-carbonitrile

6-Fluoro-4-hydroxyquinoline-7-carbonitrile

Cat. No.: B11907288
M. Wt: 188.16 g/mol
InChI Key: PMOCDMPDGRZEEQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Fluoro-4-hydroxyquinoline-7-carbonitrile can be achieved through various synthetic routes. One common method involves the hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines . The reaction conditions typically include the use of strong acids or bases to facilitate the hydrolysis process. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

6-Fluoro-4-hydroxyquinoline-7-carbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include quinone derivatives, amine derivatives, and substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxyquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

6-Fluoro-4-hydroxyquinoline-7-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H5FN2O

Molecular Weight

188.16 g/mol

IUPAC Name

6-fluoro-4-oxo-1H-quinoline-7-carbonitrile

InChI

InChI=1S/C10H5FN2O/c11-8-4-7-9(3-6(8)5-12)13-2-1-10(7)14/h1-4H,(H,13,14)

InChI Key

PMOCDMPDGRZEEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C(=C2)C#N)F

Origin of Product

United States

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